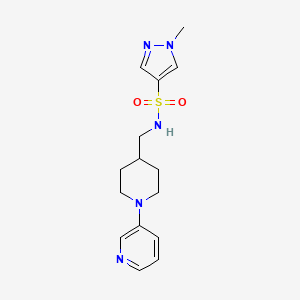
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, also known as MPTAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTAT is synthesized using a specific method, which will be discussed in Additionally, this paper will explore the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPTAT.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
- Research has explored the antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles, including derivatives similar to the compound of interest. These studies have found that certain derivatives exhibit promising antibacterial activity against pathogens like K. pneumoniae and antifungal activity against P. chrysogenum. Furthermore, specific methoxy acetamido pyrrolyl oxazole derivatives displayed potential anti-inflammatory activity (Sowmya et al., 2017).
Synthesis and Characterization of Novel Derivatives
- The synthesis and characterization of novel thiazole derivatives have been undertaken, focusing on their antimicrobial properties. These compounds, synthesized by incorporating pyrazole moiety at the 2nd position of acetamide, exhibited significant anti-bacterial and anti-fungal activities, with specific compounds demonstrating high efficacy (Saravanan et al., 2010).
Cytotoxic Activity against Cancer Cell Lines
- A series of compounds bearing the imidazo[2,1-b]thiazole scaffold, based on the optimization of a virtual screening hit compound, were synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The study identified a compound with higher inhibition on VEGFR2 and potential as an inhibitor against MDA-MB-231, demonstrating more selectivity against this cell line compared to HepG2 (Ding et al., 2012).
Antitumor and Antioxidant Evaluation
- The synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles were explored, revealing promising cytotoxicity and antioxidant activities. This research underscores the potential of these compounds in developing new therapeutic agents (Hamama et al., 2013).
properties
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-22-13-5-3-2-4-11(13)12-6-7-15(20-19-12)24-10-14(21)18-16-17-8-9-23-16/h2-9H,10H2,1H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOFORXNNRMIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
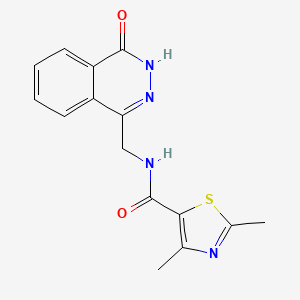
![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)
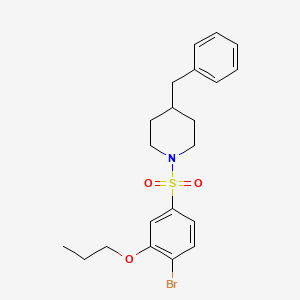
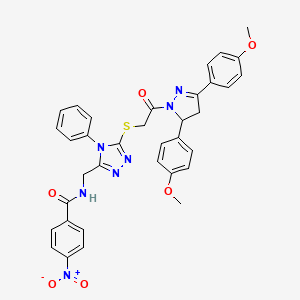
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)

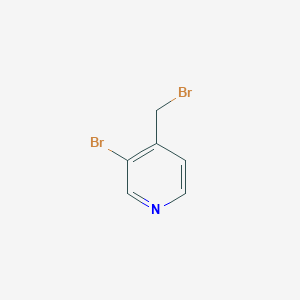

![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)
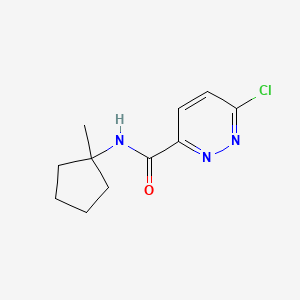
![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)
